4,6-Dichloroquinoline
Overview
Description
4,6-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 6th positions of the quinoline ring. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
4,6-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs . The primary targets of this compound are the Plasmodium parasites , which are responsible for causing malaria . The compound interacts with the parasites, inhibiting their growth and proliferation .
Mode of Action
The mode of action of this compound is similar to that of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known to inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and parasite death . The compound’s interaction with its targets results in significant growth inhibition of both sensitive strains of Plasmodium falciparum .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the life cycle of the Plasmodium parasites . The compound interferes with the parasites’ ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
Pharmacokinetics
These compounds are generally well-absorbed and widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the Plasmodium parasites’ life cycle . By inhibiting heme detoxification, the compound causes the accumulation of toxic heme within the parasite, leading to its death . This results in a significant reduction in the parasite population, alleviating the symptoms of malaria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness against malaria vectors can be affected by the prevalence and resistance patterns of the local Plasmodium parasite populations . Additionally, factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dichloroquinoline can be synthesized through several methods. One common method involves the cyclization of 3-chloroaniline with diethyl ethoxy methylene malonate, followed by hydrolysis, decarboxylation, and chlorination. The steps are as follows:
Condensation: 3-chloroaniline reacts with diethyl ethoxy methylene malonate under acidic conditions to form an imine.
Cyclization: The imine undergoes cyclization to form the quinoline ring.
Hydrolysis and Decarboxylation: The intermediate product is hydrolyzed and decarboxylated to yield 4-hydroxy-6-chloroquinoline.
Chlorination: The hydroxy group is replaced with a chlorine atom using phosphorus oxychloride to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves:
- Hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution.
- Decarboxylation to produce 4-hydroxy-7-chloroquinoline.
- Chlorination using phosphorus oxychloride to obtain this compound crude products.
- Refining to achieve a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 6th positions are reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, thiols, and alkoxides. The reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as aminoquinolines, thioquinolines, and alkoxyquinolines can be formed.
Oxidation and Reduction Products: These reactions can yield quinoline derivatives with altered oxidation states.
Scientific Research Applications
4,6-Dichloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly antimalarial drugs.
Industry: This compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
4,6-Dichloroquinoline can be compared with other similar compounds such as:
4,7-Dichloroquinoline: This compound has chlorine atoms at the 4th and 7th positions.
4-Chloroquinoline: With only one chlorine atom at the 4th position, this compound has distinct chemical behavior and applications.
2,6-Dichloroquinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
4,6-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGUMSTXLPEMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359074 | |
Record name | 4,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4203-18-3 | |
Record name | 4,6-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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